3-(5-methylpyridin-3-yl)propanal
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Overview
Description
3-(5-methylpyridin-3-yl)propanal is an organic compound with the molecular formula C9H11NO It is a derivative of pyridine, featuring a propanal group attached to the 3-position of a 5-methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylpyridin-3-yl)propanal typically involves the following steps:
Starting Material: The synthesis begins with 5-methylnicotinic acid.
Bromination: The 5-methylnicotinic acid is brominated using N-bromosuccinimide in carbon tetrachloride to yield 3-(bromomethyl)-5-methylpyridine.
Reduction: The brominated product is then reduced using sodium borohydride in methanol to obtain 3-(5-methylpyridin-3-yl)methanol.
Oxidation: Finally, the alcohol is oxidized using pyridinium chlorochromate to yield this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of environmentally friendly reagents and conditions is emphasized to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylpyridin-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol is used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-(5-methylpyridin-3-yl)propanoic acid.
Reduction: 3-(5-methylpyridin-3-yl)propanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-(5-methylpyridin-3-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(5-methylpyridin-3-yl)propanal involves its interaction with specific molecular targets. It can act as an aldehyde, participating in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(bromomethyl)-5-methylpyridine
- 3-(5-methylpyridin-3-yl)methanol
- 3-(5-methylpyridin-3-yl)propanoic acid
Uniqueness
3-(5-methylpyridin-3-yl)propanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1545263-58-8 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.2 |
Purity |
50 |
Origin of Product |
United States |
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